An In-depth Technical Guide to the Core Chemical Properties of 3-Iodo-N-phenylcarbazole
An In-depth Technical Guide to the Core Chemical Properties of 3-Iodo-N-phenylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-Iodo-N-phenylcarbazole. The information is intended to support research and development activities in medicinal chemistry and materials science.
Core Chemical Properties
3-Iodo-N-phenylcarbazole is a halogenated aromatic heterocyclic compound. It presents as a white to light yellow crystalline solid at room temperature and is largely odorless.[1] Its core structure consists of a carbazole scaffold N-arylated with a phenyl group and substituted with an iodine atom at the 3-position. This substitution pattern makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions.[1]
Quantitative Data Summary
The key physicochemical properties of 3-Iodo-N-phenylcarbazole are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₂IN | [2][3][4][5] |
| Molecular Weight | 369.20 g/mol | [2][3][4][5] |
| CAS Number | 502161-03-7 | [2][3][4][5] |
| Melting Point | 103.0 to 107.0 °C | [2][6] |
| Boiling Point (Predicted) | 480.6 ± 27.0 °C at 760 mmHg | [2] |
| Appearance | White to light yellow powder/crystal | [1][4] |
| Purity | >98.0% (commercially available) | [6] |
Synthesis and Experimental Protocols
Step 1: Synthesis of N-Phenylcarbazole via Ullmann Condensation
The Ullmann condensation is a classic and effective method for the N-arylation of carbazoles, involving a copper-catalyzed reaction between carbazole and an aryl halide.
Experimental Protocol:
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Materials: Carbazole, iodobenzene, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling point solvent (e.g., dimethylformamide, DMF).
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Procedure:
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To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
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Add anhydrous DMF to the flask.
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Heat the reaction mixture to 120-150 °C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-phenylcarbazole.
-
Step 2: Electrophilic Iodination of N-Phenylcarbazole
The iodination of the N-phenylcarbazole intermediate is achieved through an electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Materials: N-phenylcarbazole, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)), and a solvent (e.g., dichloromethane (DCM) or acetic acid).
-
Procedure:
-
Dissolve N-phenylcarbazole (1.0 eq) in the chosen solvent in a reaction flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the iodinating agent (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain 3-Iodo-N-phenylcarbazole.
-
Synthetic Workflow Diagram
Caption: A two-step synthetic route to 3-Iodo-N-phenylcarbazole.
Analytical Data (Expected)
¹H NMR Spectroscopy
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Expected Chemical Shifts (in CDCl₃, ppm):
-
Aromatic Protons: Multiple signals in the range of 7.20-8.20 ppm. The protons on the iodinated ring are expected to be shifted downfield compared to the unsubstituted ring. The protons ortho to the iodine atom will likely show the most significant downfield shift.
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Phenyl Group Protons: Signals in the range of 7.30-7.70 ppm.
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¹³C NMR Spectroscopy
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Expected Chemical Shifts (in CDCl₃, ppm):
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Carbazole Carbons: Signals in the range of 109-142 ppm. The carbon atom directly bonded to the iodine (C-3) is expected to have a chemical shift in the range of 80-95 ppm due to the heavy atom effect.
-
Phenyl Group Carbons: Signals in the range of 127-138 ppm.
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Mass Spectrometry
-
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 369, corresponding to the molecular weight of the compound.
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Key Fragments:
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Loss of iodine: A significant peak at m/z = 242 [M-I]⁺.
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Loss of the phenyl group: A peak at m/z = 292 [M-C₆H₅]⁺.
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Fragments corresponding to the carbazole and phenyl moieties.
-
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Solubility Profile
Specific quantitative solubility data for 3-Iodo-N-phenylcarbazole is not widely published.[1] However, based on its predominantly non-polar, aromatic structure, it is expected to exhibit good solubility in common organic solvents and poor solubility in water.
| Solvent | Expected Solubility |
| Tetrahydrofuran (THF) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Toluene | Soluble |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Relevance in Drug Development and Signaling Pathways
Carbazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[7] These activities include anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.
The mechanism of action for many biologically active carbazoles involves their interaction with key cellular signaling pathways. For instance, several carbazole derivatives have been identified as inhibitors of the JAK/STAT (Janus kinase/signal transducer and activator of transcription) and PI3K/Akt/mTOR (phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin) pathways. These pathways are often dysregulated in cancer and inflammatory diseases, making them important targets for therapeutic intervention.
The introduction of a halogen atom, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its target specificity. Therefore, 3-Iodo-N-phenylcarbazole represents a promising starting point for the development of novel therapeutic agents targeting these pathways.
JAK/STAT Signaling Pathway and Potential Inhibition by Carbazole Derivatives
Caption: A simplified diagram of the JAK/STAT signaling pathway.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-iodo-9-phenylcarbazole | CAS#:502161-03-7 | Chemsrc [chemsrc.com]
- 3. 3-IODO-9-PHENYL-9H-CARBAZOLE | CAS 502161-03-7 [matrix-fine-chemicals.com]
- 4. 3 Iodo N Phenyl Carbazole, 3 Iodo N Phenyl Carbazole 502161-03-7, 3 Iodo N Phenyl Carbazole suppliers in India. [sodiumiodide.net]
- 5. 3-Iodo-9-phenylcarbazole | C18H12IN | CID 11810740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Iodo-9-phenylcarbazole | 502161-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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